(4-Chloro-3-methylphenyl)methanol
Overview
Description
(4-Chloro-3-methylphenyl)methanol, also known as this compound, is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxyl group attached to the benzyl position. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloro-3-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-chloro-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction typically proceeds under mild conditions and yields the desired alcohol with high purity.
Industrial Production Methods: In industrial settings, 4-chloro-3-methylbenzyl alcohol can be produced on a larger scale using catalytic hydrogenation of 4-chloro-3-methylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxyl group in 4-chloro-3-methylbenzyl alcohol can be substituted with other functional groups using appropriate reagents.
Major Products Formed:
Scientific Research Applications
(4-Chloro-3-methylphenyl)methanol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbenzyl alcohol depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing enzymatic transformations that provide insights into metabolic pathways . In medicinal chemistry, the compound’s mechanism of action involves interactions with molecular targets, such as receptors or enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 4-Chlorobenzyl alcohol
- 3-Chloro-4-methylbenzyl alcohol
- 4-Methylbenzyl alcohol
Comparison: (4-Chloro-3-methylphenyl)methanol is unique due to the presence of both a chloro and a methyl group on the benzene ring, which imparts distinct chemical properties compared to its analogs. For instance, 4-chlorobenzyl alcohol lacks the methyl group, while 4-methylbenzyl alcohol lacks the chloro group .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUKRMJKVDIQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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